The first paper discusses 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as potential irreversible inhibitors of EGFR and HER-2 tyrosine kinases1. These compounds are designed to covalently interact with the target enzymes, which is facilitated by the presence of a basic functional group that enhances reactivity through intramolecular catalysis or an inductive effect. This suggests that similar quinazoline derivatives, such as 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide, could also act as kinase inhibitors, potentially through a similar mechanism involving covalent bonding with the enzyme's active site.
The second paper presents a different reactivity profile of 3-amino-1H,3H-quinoline-2,4-diones with urea, leading to the formation of imidazoquinazoline diones2. Although the compound of interest is not directly related, the study highlights the versatility of quinazoline derivatives in undergoing various chemical transformations, which could be relevant for the synthesis of novel compounds with potential biological activities.
The third paper investigates the metabolic activation of 2-amino-3-methylimidazo[4,5-f]quinoline, a pyrolysate of broiled foods, into a mutagenic intermediate3. The study identifies the role of cytochrome P-450 enzymes in the N-hydroxylation of the compound, leading to its mutagenic properties. This indicates that the metabolism of quinazoline derivatives can result in the formation of reactive intermediates, which is an important consideration for the development of quinazoline-based drugs.
The studies presented in the papers provide a foundation for the development of quinazoline derivatives as therapeutic agents, particularly as kinase inhibitors1. The enhanced biological properties of these compounds, due to improved water solubility and reactivity, make them promising candidates for drug development. Additionally, the synthetic pathways explored in these studies could be applied to the synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide for further investigation.
The first paper reports the antitumor activity of a quinazoline derivative in a xenograft model of human epidermoid carcinoma1. This suggests that 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide could also be explored for its potential antitumor effects, given the structural similarities with the compounds studied.
The third paper's focus on the mutagenic potential of a quinazoline derivative following metabolic activation highlights the importance of understanding the toxicological profile of such compounds3. This knowledge is crucial for assessing the safety of quinazoline-based drugs, including the compound of interest, before their clinical application.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6